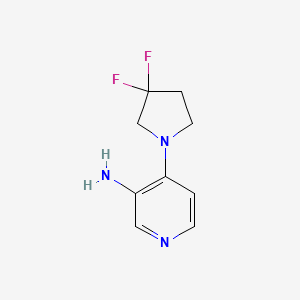![molecular formula C15H13ClO3 B1414676 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde CAS No. 1021241-46-2](/img/structure/B1414676.png)
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde
Vue d'ensemble
Description
“2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . For a more detailed structural analysis, you may need to refer to a specific database or resource that provides molecular structure diagrams.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.71 . More detailed properties like boiling point, melting point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Enzyme-Catalyzed Asymmetric Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, has been used for the asymmetric synthesis of compounds like (R)-3-methoxy-2'-chlorobenzoin. This compound is synthesized using 3-methoxybenzaldehyde and 2-chlorobenzaldehyde, indicating the potential application of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde in enzymatic reaction processes (Kühl et al., 2007).
Synthesis of Aluminum and Zinc Complexes : In the field of materials science, derivatives of benzaldehydes like 4-methyl(methoxy or chloro)benzaldehyde have been used to synthesize aluminum and zinc quinolates with notable optical properties. These complexes exhibit enhanced thermal stability and solubility in organic solvents, with potential applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).
Structural Characterization : The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, a derivative of this compound, has been synthesized and characterized using various spectroscopic techniques. This highlights its role in advancing the understanding of complex molecular structures (Özay et al., 2013).
Anti-Tumor Activities : The synthesis of novel 4-aminoquinazoline derivatives, which includes steps involving 4-hydroxy-3-methoxy benzaldehyde, has been shown to possess activities against Bcap-37 cell proliferation, indicating its potential use in anticancer research (Li, 2015).
Nonlinear Optical Properties : The compound 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been synthesized and characterized, revealing good nonlinear optical properties. Such compounds are crucial in the development of advanced optical materials (Ünver, Karakas, & Elmali, 2004).
Orientations Futures
Mécanisme D'action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a benzaldehyde group often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. For example, it might inhibit an enzyme, bind to a receptor, or interfere with a cellular process .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and its interaction with its target .
Analyse Biochimique
Biochemical Properties
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, thereby influencing cellular redox states . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . These interactions result in a cascade of molecular events that ultimately influence cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various byproducts, which may have different biological activities . Long-term exposure to the compound can lead to alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range leads to a significant change in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites . These interactions can have downstream effects on cellular function and overall metabolism .
Propriétés
IUPAC Name |
2-chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-12-5-2-4-11(8-12)10-19-15-7-3-6-14(16)13(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENNNXJMLGQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


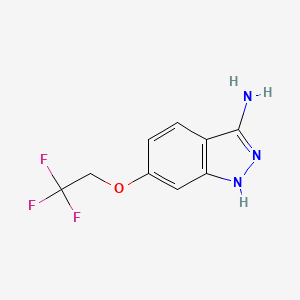
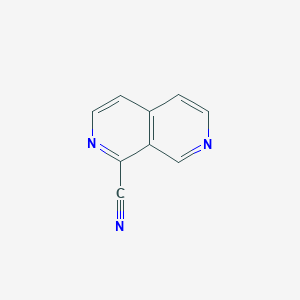




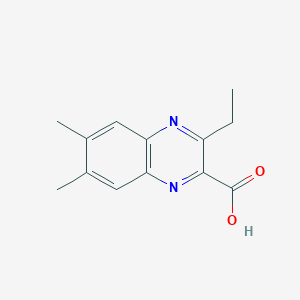
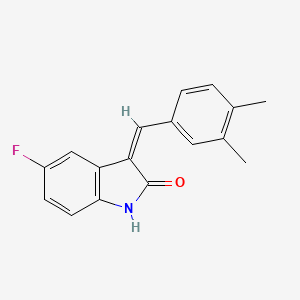

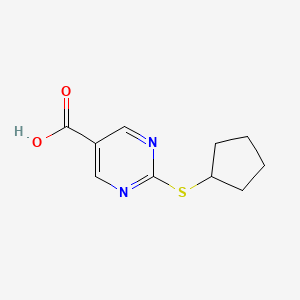
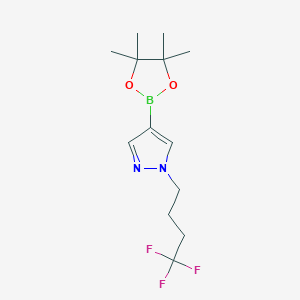
![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)

